1-Cyclobutylpropan-2-amine hydrochloride
Overview
Description
1-Cyclobutylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol It is a hydrochloride salt form of 1-cyclobutylpropan-2-amine, characterized by its cyclobutyl group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1-cyclobutylpropan-2-amine hydrochloride can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reductive Amination: Another method involves the reductive amination of cyclobutanone with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclobutylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutylpropan-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclobutylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Cyclobutylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: Similar in structure but lacks the propan-2-amine backbone.
Propan-2-amine: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethylamine: Similar but with a different substitution pattern on the amine group.
The uniqueness of this compound lies in its combination of the cyclobutyl and propan-2-amine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclobutylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPEOYLOXFEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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